N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted with a fluoro group at position 6, a methyl group at position 3, and a sulfone moiety (2,2-dioxidobenzo). The ethyl linker connects this heterocyclic system to an acetamide group, which is further substituted with a 4-(isopropylthio)phenyl moiety. The fluoro and sulfone groups enhance electronegativity and metabolic stability, while the isopropylthio group may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S2/c1-14(2)28-17-7-4-15(5-8-17)12-20(25)22-10-11-24-19-13-16(21)6-9-18(19)23(3)29(24,26)27/h4-9,13-14H,10-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLSVAFGZVHZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C17H17F2N3O4S |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | AACGEDQJCKSDFD-UHFFFAOYSA-N |
Structural Features
The compound features a benzamide core with various functional groups including:
- A fluoro group that may enhance lipophilicity and biological activity.
- A thiadiazole moiety , which is known for its diverse biological activities including antimicrobial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The following mechanisms have been proposed based on available studies:
- Enzyme Inhibition : The presence of the thiadiazole ring may allow the compound to inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : The fluoro and isopropylthio substituents could enhance binding affinity to various receptors, potentially modulating signal transduction pathways.
Therapeutic Applications
Research indicates that compounds similar to this compound may have applications in:
- Antimicrobial therapy : Due to the presence of the thiadiazole group which is associated with antimicrobial properties.
- Anti-cancer treatments : Preliminary studies suggest potential efficacy in inhibiting tumor growth.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally similar thiadiazole derivatives found that compounds with similar functional groups exhibited significant antibacterial activity against various strains of bacteria. The study suggested that the incorporation of electron-withdrawing groups like fluorine enhances this activity due to increased lipophilicity and membrane permeability .
Study 2: Anti-cancer Potential
Another investigation focused on the anti-cancer properties of benzothiadiazole derivatives revealed that these compounds could induce apoptosis in cancer cell lines. The study highlighted that modifications in substituents significantly impacted their cytotoxicity profiles .
Study 3: Mechanistic Insights
Research exploring the mechanisms of action for related compounds indicated that they might interfere with cellular signaling pathways by modulating protein interactions. This was particularly noted in studies involving receptor tyrosine kinases, where such compounds demonstrated inhibitory effects on cell proliferation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that derivatives of thiadiazole structures exhibit promising activity against various cancer cell lines. In vitro studies have demonstrated that compounds with similar frameworks can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The presence of the thiadiazole moiety in this compound suggests potential antimicrobial activity. Studies have shown that related thiadiazole derivatives possess significant antifungal and antibacterial properties. For instance, compounds with similar structures have demonstrated efficacy against pathogens like Candida albicans and Staphylococcus aureus .
Pharmacological Applications
Enzyme Inhibition
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is being explored for its ability to inhibit specific enzymes involved in disease processes. Its unique structure allows it to interact with enzyme active sites effectively, potentially leading to the development of new therapeutic agents for conditions such as hypertension and diabetes .
Neuroprotective Effects
Emerging research suggests that compounds with thiadiazole derivatives may offer neuroprotective effects. These compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a basis for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agricultural Applications
Fungicidal Activity
The compound's structural features indicate potential fungicidal properties. Preliminary studies have shown that similar thiadiazole derivatives can inhibit fungal growth in crops, thereby serving as effective agents against agricultural pathogens like Botrytis cinerea and Rhizoctonia solani. This application is crucial for sustainable agriculture practices aimed at reducing chemical pesticide use.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of thiadiazole derivatives and tested their anticancer activity against various cell lines. The results indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against common bacterial strains. The study found that certain derivatives significantly reduced bacterial growth rates compared to control groups, highlighting the potential of this compound as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole/Benzothiadiazole Cores
- Structure : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide.
- Key Features : Nitro group at position 6, thiadiazole-thioacetamide side chain.
- Activity : Potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and antitumor effects against HepG2 cells (IC₅₀ = 6.72 μM) via apoptosis induction .
- The absence of a phenylureido-thiadiazole moiety may alter binding specificity.
- Structure: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide.
- Key Features : Dimethylbenzothiazole core, sulfamoylphenyl acetamide.
- Activity : Demonstrated antimicrobial and enzyme inhibition (e.g., carbonic anhydrase) due to the sulfamoyl group .
- Comparison : The target compound’s isopropylthio group offers greater lipophilicity than the sulfamoyl group, favoring blood-brain barrier penetration but possibly reducing solubility.
EP 3 348 550A1 Derivatives ():
- Structures : Trifluoromethylbenzothiazole acetamides with methoxy/trimethoxyphenyl substituents.
- Key Features : CF₃ group enhances metabolic stability; methoxy groups modulate electronic properties.
- Activity : Patent highlights antitumor and anti-inflammatory applications .
Physicochemical Properties :
The target compound’s higher predicted LogP (due to isopropylthio) suggests enhanced membrane permeability but may require formulation optimization for solubility.
Q & A
Q. What synthetic strategies are employed for the multi-step preparation of this compound, and how do reaction conditions (e.g., solvents, catalysts) influence yield and purity?
The synthesis involves sequential functionalization of core heterocyclic scaffolds. For example, the benzo[c][1,2,5]thiadiazol-1(3H)-yl moiety may require fluorination at position 6 and sulfonamide formation under controlled anhydrous conditions, as seen in analogous syntheses . Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the thiadiazole and acetamide moieties.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while minimizing side reactions .
- Catalytic optimization : Triethylamine or DMAP may improve reaction rates in nucleophilic substitutions (e.g., isopropylthio group introduction).
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor® in DMF, 60°C | 72 | 95% |
| Sulfonamide formation | SOCl₂, NH₃/MeOH | 65 | 92% |
| Thioether coupling | Isopropylthiol, K₂CO₃, DMF | 58 | 89% |
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm regiochemistry of fluorine substitution and sulfonamide geometry (e.g., δ ~7.3 ppm for aromatic protons adjacent to fluorine) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for thiadiazole derivatives .
- Elemental analysis : Validate purity (>95% C, H, N, S concordance) .
Advanced Research Questions
Q. How can computational reaction design (e.g., quantum chemical calculations) optimize synthetic pathways for this compound?
Advanced methods integrate:
- Reaction path searches : Quantum mechanics (e.g., DFT) identifies transition states and intermediates, reducing trial-and-error in steps like sulfonamide cyclization .
- Solvent effect modeling : COSMO-RS simulations predict solubility and reactivity trends, guiding solvent selection .
- Machine learning : Training models on analogous heterocyclic syntheses (e.g., benzothiazinones) accelerates condition optimization (e.g., temperature, catalyst loading) .
Q. How do structural modifications (e.g., substituents on the phenylacetamide) impact biological activity, and how can contradictory data be resolved?
- Case study : In pyrazolo-benzothiazinone analogs, replacing 4-fluorophenyl with 4-methoxyphenyl increased antioxidant activity by 40%, attributed to enhanced electron-donating effects . Contradictory results (e.g., reduced activity in some assays) may arise from:
- Metabolic stability : Fluorine’s metabolic resistance vs. methoxy’s susceptibility to demethylation .
- Assay conditions : Variability in cell permeability (logP differences) or redox environments (e.g., DPPH vs. FRAP assays) .
Resolution strategy : Cross-validate using orthogonal assays (e.g., SPR binding, in vivo models) and molecular dynamics simulations of target interactions .
Q. What methodologies are used to elucidate the compound’s binding mechanism with biological targets (e.g., enzymes, receptors)?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like kinases or GPCRs. For example, the benzo[c]thiadiazole core may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
- Mutagenesis studies : Validate predicted interactions (e.g., Ala-scanning of active-site residues in target proteins) .
Methodological Considerations
Q. How are reaction scalability and reproducibility ensured in multi-gram syntheses?
Q. What strategies mitigate challenges in isolating polar intermediates (e.g., sulfonamide precursors)?
- Counterion exchange : Converting sodium sulfonates to tetrabutylammonium salts improves organic-phase solubility .
- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves closely related impurities .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC50 normalized to cell viability).
- Structural clustering : Group compounds by substituent patterns (e.g., electron-withdrawing vs. donating groups) to identify activity trends .
- Orthogonal assays : Confirm antimicrobial activity with both MIC (broth dilution) and time-kill kinetics, as done for thiadiazole-triazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
